CYP2A6 Isoform Selectivity Profile
In a standardized human liver microsome assay with a 5‑minute NADPH‑dependent pre‑incubation, 6‑chloro‑3‑cyano‑4,7‑dimethylcoumarin inhibited CYP2A6‑mediated coumarin 7‑hydroxylation with an IC₅₀ of 130 nM, whereas inhibition of eight other CYP isoforms was at least 23‑fold weaker. The most closely related structurally characterized analog, 3‑cyano‑4,7‑dimethylcoumarin (lacking the 6‑chloro), lacks publicly available comparable CYP‑panel data, underscoring the necessity to test this specific substitution pattern [1].
| Evidence Dimension | CYP isoform inhibition potency (IC₅₀) in human liver microsomes |
|---|---|
| Target Compound Data | CYP2A6: 130 nM; CYP2B6: 3,000 nM; CYP2C9: 3,000 nM; CYP2D6: 5,000 nM; CYP1A2: 8,000 nM; CYP2C19: 12,000 nM; CYP2C8: 14,000 nM; CYP2E1: 15,000 nM; CYP3A4: 39,000 nM |
| Comparator Or Baseline | CYP2A6 inhibition (the most potently inhibited isoform) vs. CYP2B6–CYP3A4 under identical conditions (intra‑assay comparison within the same microsomal panel) |
| Quantified Difference | CYP2A6/CYP2B6 selectivity: ~23‑fold; CYP2A6/CYP2D6: ~38‑fold; CYP2A6/CYP1A2: ~62‑fold; CYP2A6/CYP2C19: ~92‑fold; CYP2A6/CYP2C8: ~108‑fold; CYP2A6/CYP2E1: ~115‑fold; CYP2A6/CYP3A4: ~300‑fold |
| Conditions | Human liver microsomes; 5 min pre‑incubation with compound, followed by NADPH‑regenerating system addition; substrate‑specific detection (coumarin 7‑hydroxylation, bupropion hydroxylation, diclofenac 4′‑hydroxylation, dextromethorphan O‑demethylation, phenacetin O‑deethylation, omeprazole 5‑hydroxylation, amodiaquine N‑desethylation, chlorzoxazone 6‑hydroxylation, midazolam 1′‑hydroxylation) |
Why This Matters
A researcher selecting a CYP2A6 chemical probe for in vitro DMPK studies must prioritize a compound with the highest selectivity margin to minimise off‑target CYP inhibition artefacts; this quantitative panel provides the precise selectivity ratios required for experimental design.
- [1] BindingDB Entry BDBM50366398 – IC₅₀ values for CYP2A6, 2B6, 2C9, 2D6, 1A2, 2C19, 2C8, 2E1, 3A4. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366398 View Source
